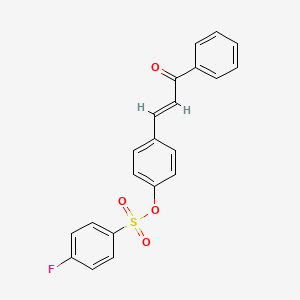

4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate

Description

4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate is a synthetic sulfonate ester characterized by a 4-fluorobenzenesulfonate core linked to a phenyl group substituted with a 3-oxo-3-phenylpropenyl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive sulfonate derivatives, particularly those targeting tubulin or exhibiting antiproliferative activity against cancer cells . The 4-fluorobenzenesulfonate group enhances metabolic stability and binding affinity, while the α,β-unsaturated ketone (3-oxo-3-phenylpropenyl) may contribute to electrophilic reactivity or hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-fluorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FO4S/c22-18-9-13-20(14-10-18)27(24,25)26-19-11-6-16(7-12-19)8-15-21(23)17-4-2-1-3-5-17/h1-15H/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOCKJOIASMJTF-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonate Esterification via Nucleophilic Substitution

The primary method involves reacting 4-(3-oxo-3-phenylprop-1-enyl)phenol with 4-fluorobenzenesulfonyl chloride under basic conditions. Triethylamine (TEA) or pyridine neutralizes HCl byproducts, driving the reaction forward.

- Reagents :

- 4-(3-Oxo-3-phenylprop-1-enyl)phenol (1.0 eq)

- 4-Fluorobenzenesulfonyl chloride (1.2 eq)

- Triethylamine (2.5 eq)

- Dichloromethane (DCM) or methyl tert-butyl ether (MTBE) as solvent

- Steps :

- Dissolve the phenol derivative and TEA in anhydrous DCM at 0°C.

- Add sulfonyl chloride dropwise under nitrogen atmosphere.

- Stir for 4–6 hours at room temperature.

- Quench with ice water, extract with DCM, and dry over Na₂SO₄.

- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 72–85%.

Mechanism : The phenol oxygen acts as a nucleophile, attacking the electrophilic sulfur in sulfonyl chloride. TEA scavenges HCl, preventing acid-catalyzed side reactions.

Optimization Strategies

Solvent Selection

Temperature and Reaction Time

Purification Techniques

- Silica gel chromatography resolves unreacted phenol and sulfonyl chloride.

- Recrystallization from ethanol/water mixtures yields high-purity crystals (mp 148–150°C).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Industrial-Scale Considerations

Patent EP3715342A1 highlights methyl tert-butyl ether as a scalable solvent due to low toxicity and ease of removal. Pilot studies recommend:

- Batch reactors with SO₂F₂ gas injection systems.

- In-line FTIR for real-time monitoring of sulfonate formation.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate is a chemical compound with the molecular formula and a molecular weight of 382.41. It is also known as 4-[(1Z)-3-Oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate .

Scientific Research Applications

This compound has found use in several scientific research applications:

- Chemical Activation and Biological Attachment: It serves as an activating agent for the covalent attachment of biological molecules to solid supports. The compound's strong electron-withdrawing fluoride atom makes it an excellent activating agent for covalent attachment, which is utilized in therapeutic applications such as bioselective separation of human lymphocyte subsets from whole blood and tumor cells from bone marrow.

- Antioxidant and Corrosion Inhibitors: Derivatives of this compound are evaluated as antioxidants and corrosion inhibitors for lubricating oils.

- Solubilization of Oily Compounds: It assists in the solubilization of oily compounds into fluorocarbon-hydrocarbon hybrid surfactant admicelles.

- Catalysis and Organic Synthesis: It is used in the synthesis of various organic compounds, including fluorinated products.

- Pharmaceutical and Medical Research: It is involved in the synthesis and evaluation of molecules for their antimicrobial activity.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions using nucleophiles like amines or thiols.

Mechanism of Action

The mechanism of action of 4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate involves its strong electron-withdrawing fluoride atom, which makes it an excellent activating agent for covalent attachment. This property is utilized in therapeutic applications such as bioselective separation of human lymphocyte subsets from whole blood and tumor cells from bone marrow.

Comparison with Similar Compounds

Key Observations :

- The target’s α,β-unsaturated ketone distinguishes it from pyrrolidinone-containing analogs (e.g., PYB-SO14) and may enhance interactions with cysteine residues in proteins .

- The 4-fluorobenzenesulfonate group improves stability compared to non-fluorinated sulfonates, as seen in analogs with higher metabolic resistance .

Computational and Pharmacokinetic Comparison

ADME Properties (derived from ):

| Parameter | Target Compound | PYB-SO14 | PYB-SA30 |

|---|---|---|---|

| ClogP | ~3.5 (estimated) | 3.78 | 3.37 |

| LogS | ~-4.5 | -4.01 | -3.89 |

| TPSA (Ų) | ~90 | 99.75 | 102.55 |

| BBB Permeation | Likely | Yes | No |

Insights :

- The target’s lower TPSA (vs. PYB-SA30) suggests improved membrane permeability.

- Fluorine substitution may reduce metabolic clearance, enhancing bioavailability .

Biological Activity

4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate, a compound with the molecular formula C21H15FO4S and a molecular weight of 382.4 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry.

The compound can be represented structurally as follows:

- Molecular Formula : C21H15FO4S

- Molecular Weight : 382.4 g/mol

- CAS Number : [Not specified in the provided sources]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of Enone Intermediate : This is achieved by condensing benzaldehyde with acetophenone in the presence of a base.

- Reaction with Sulfonyl Chloride : The enone intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and proteins involved in cellular signaling pathways. The sulfonate group allows for strong interactions with biological macromolecules, potentially leading to inhibition of enzymatic activity and modulation of biochemical processes.

Case Studies and Research Findings

Recent studies have investigated the pharmacological potential of similar compounds containing sulfonate groups. For instance:

- Enzyme Inhibition : Compounds like 4-bromophenylsulfonyl derivatives have shown promising results in inhibiting enzymes related to inflammation and pain pathways. Molecular docking studies indicated that these compounds could effectively bind to cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties .

- Analgesic Activity : A related study assessed the analgesic effects of oxazolones containing sulfonamide moieties. The compounds were evaluated using writhing and hot plate tests in mice, demonstrating significant analgesic activity without acute toxicity .

Medicinal Chemistry

The compound shows potential as a pharmaceutical intermediate or active ingredient due to its ability to modulate biological pathways. Its applications may include:

- Anti-inflammatory Agents : Given its mechanism of action involving enzyme inhibition, it could be developed further for treating inflammatory diseases.

- Drug Development : The compound's structural characteristics make it a candidate for further modifications aimed at enhancing its therapeutic efficacy.

Industrial Applications

In addition to medicinal uses, this compound may serve as a reagent in organic synthesis for producing complex molecules or specialty chemicals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate derivatives?

- Methodological Answer : Derivatives are synthesized via nucleophilic substitution or microwave-assisted coupling. Key steps include:

- Reagent Selection : Use chlorosulfonic acid for sulfonate ester formation or aryl amines for sulfonamide derivatives .

- Solvent/Conditions : Optimize reaction time and temperature (e.g., CHCN under microwave irradiation at 120°C for 8 hours) to improve yields .

- Purification : Flash chromatography (e.g., hexane/ethyl acetate gradients) achieves >95% purity .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze H and C spectra for aromatic proton shifts (δ 7.7–7.9 ppm for sulfonate-linked aryl groups) and carbonyl signals (δ 170–175 ppm for oxopyrrolidinone moieties) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 408.1115 for CHNOS) with <1 ppm error .

- Melting Point Analysis : Validate crystallinity (e.g., 129–131°C for compound 16) .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer :

- Antiproliferative Activity : Use the sulforhodamine B (SRB) assay on cancer cell lines (e.g., HT-29, MCF7).

- Protocol : Treat cells with 1–100 μM compound for 48–72 hours; measure IC via absorbance at 565 nm .

- Competitive Binding Assays : Displace fluorescent probes (e.g., EBI) from β-tubulin at 100× IC concentrations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s antitubulin activity?

- Methodological Answer :

- Modify Substituents : Introduce electron-withdrawing groups (e.g., 3,5-dibromo in compound 15) to enhance binding to β-tubulin’s hydrophobic pockets .

- Evaluate Bioisosteres : Replace sulfonate esters with sulfonamides (e.g., compound 24) to improve metabolic stability .

- Data Table :

| Compound | Substituent | IC (μM) | Target Cell Line |

|---|---|---|---|

| 15 | 3,5-Dibromo | 0.12 | M21 Melanoma |

| 24 | 3-Fluorophenyl | 0.45 | HT-1080 Sarcoma |

| 17 | 4-Methoxyphenyl | 1.2 | MCF7 Breast |

| Data from |

Q. What computational strategies predict binding modes to β-tubulin’s colchicine site (C-BS)?

- Methodological Answer :

- Docking Workflow :

Protein Preparation : Remove waters >4.5 Å from the ligand; optimize H-bond networks with Amber10 force field .

Binding Site Definition : Include 32 residues (e.g., Val238, Leu248) near GTP and colchicine .

Scoring : Analyze hydrophobic (green) and hydrophilic (brown) surface interactions (e.g., compound 15 binds to Val318 and Asn258 via π-alkyl interactions) .

Q. How can contradictory synthesis yields be resolved across studies?

- Methodological Answer :

- Variable Control :

- Reagent Purity : Use freshly distilled chlorosulfonic acid to avoid side reactions .

- Chromatography Gradients : Adjust hexane/ethyl acetate ratios (e.g., 80:20 → 60:40) to isolate polar byproducts .

- Case Study : Compound 24 (39% yield) required hexane/ethyl acetate (63:37), while compound 17 (42% yield) used dichloromethane/ethyl acetate (98:2) due to differing solubilities .

Q. How should competitive binding assays be designed to validate C-BS targeting?

- Methodological Answer :

- Experimental Steps :

Cell Treatment : Incubate M21 cells with 100× IC of test compound for 2 hours .

Probe Addition : Introduce 100 μM EBI for 1.5 hours; quantify displacement via Western blot (anti-β-tubulin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.